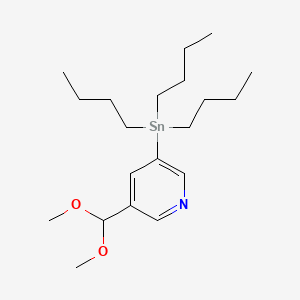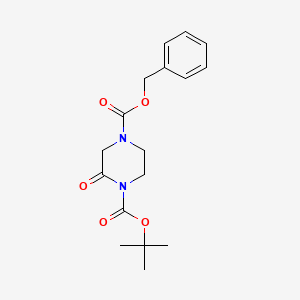
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C17H22N2O5 and a molecular weight of 334.37 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with benzyl and tert-butyl groups, as well as two ester functionalities. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with benzyl and tert-butyl esters under controlled conditions. One common method involves the use of diisobutylaluminium hydride in dichloromethane at -78°C, followed by the addition of water and Rochelle salt to quench the reaction . The reaction is then brought to room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium tetrahydroborate in methanol and dichloromethane.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the ester functionalities.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medicinal uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and piperazine ring allow it to interact with various enzymes and receptors, potentially modulating their activity. detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate: Known for its unique ester functionalities and piperazine ring.
This compound analogs: Compounds with similar structures but different substituents on the piperazine ring or ester groups.
Uniqueness
This compound stands out due to its specific combination of benzyl and tert-butyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-oxopiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJQTZMJNLNEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
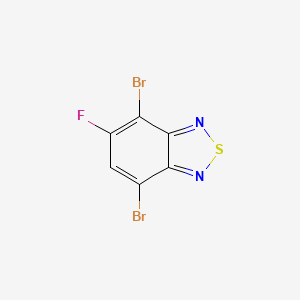
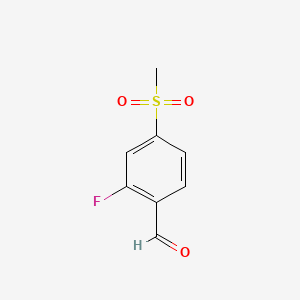
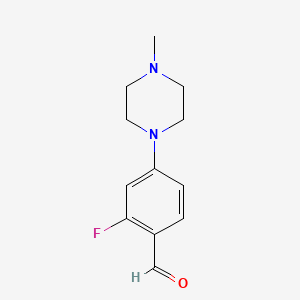
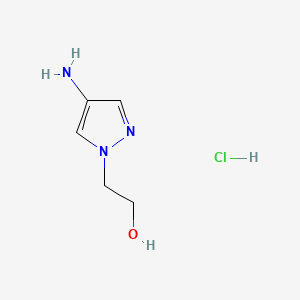
![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)
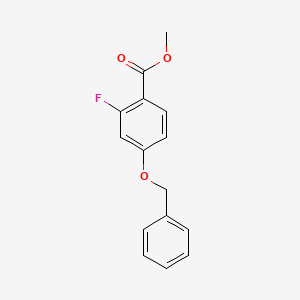
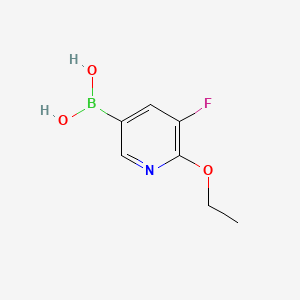
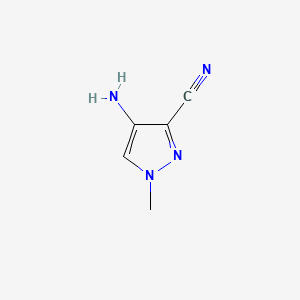

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)
![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)
![9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione](/img/structure/B581423.png)

